Methyl 2-(5-fluoropyrimidin-2-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-fluoropyrimidin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)2-6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODHCGJCZNBUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743843 | |
| Record name | Methyl (5-fluoropyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352925-93-9 | |
| Record name | Methyl (5-fluoropyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(5-fluoropyrimidin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of Methyl 2 5 Fluoropyrimidin 2 Yl Acetate
Nucleophilic Substitution Reactions on the Fluoropyrimidine Ring System
The 5-fluoropyrimidine (B1206419) ring system in Methyl 2-(5-fluoropyrimidin-2-yl)acetate is highly activated towards nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing effects of the two ring nitrogen atoms and the C5-fluorine atom render the carbon atoms of the ring electrophilic and thus susceptible to attack by nucleophiles.
In pyrimidine (B1678525) systems, the C2, C4, and C6 positions are the most electron-deficient. In this specific molecule, the C2 position is already substituted with the acetate (B1210297) group. Therefore, nucleophilic attack is most likely to occur at the C4 and C6 positions, which are electronically activated. While the fluorine atom at C5 is a halogen, its displacement by a nucleophile is also a possibility, though typically displacement of hydrogen or other groups at the more activated C4/C6 positions is more common in similar heterocyclic systems.
The general mechanism involves the addition of a nucleophile to an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group (in this case, notionally a hydride ion if substituting a hydrogen, or another group if present) restores the aromaticity of the ring. The presence of the fluorine atom enhances the stability of the Meisenheimer intermediate, thereby facilitating the reaction.
Common nucleophiles that can react with activated pyrimidine rings include amines, alkoxides, and thiolates. The reaction conditions typically involve heating the pyrimidine substrate with the nucleophile in a suitable solvent.
| Nucleophile | Potential Reaction Site(s) | Expected Product Type | Illustrative Conditions |
|---|---|---|---|
| Ammonia / Primary Amines (R-NH₂) | C4, C6 | Amino-substituted pyrimidine | Heat in alcohol or polar aprotic solvent |
| Hydrazine (N₂H₄) | C4, C6 | Hydrazinyl-substituted pyrimidine | Reflux in ethanol |
| Sodium Methoxide (NaOMe) | C4, C6 | Methoxy-substituted pyrimidine | Room temperature or heat in methanol |
| Sodium Thiophenoxide (NaSPh) | C4, C6 | Phenylthio-substituted pyrimidine | DMF or DMSO at elevated temperatures |
Oxidation and Reduction Pathways of the Acetate Moiety and Pyrimidine Ring
The oxidation and reduction of this compound can target either the pyrimidine ring or the acetate side chain, depending on the reagents and conditions used.
Oxidation: The pyrimidine ring is generally resistant to oxidation due to its electron-deficient nature. However, oxidation can occur at the ring nitrogen atoms to form N-oxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The acetate side chain's methylene (B1212753) group (-CH₂-) is also a potential site for oxidation under strong oxidizing conditions, though this can be challenging to control and may lead to degradation. In biological systems, fluoropyrimidines can induce oxidative stress. mdpi.com The enzymatic degradation of fluoropyrimidines involves enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD). dntb.gov.ua
Reduction:
Reduction of the Pyrimidine Ring: The pyrimidine ring can be reduced by catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst). This typically results in the saturation of one or both of the C=C double bonds in the ring, leading to dihydropyrimidine or tetrahydropyrimidine (B8763341) derivatives.
Reduction of the Ester Group: The ester group can be selectively reduced without affecting the aromatic ring using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for reducing the ester to the corresponding primary alcohol, 2-(5-fluoropyrimidin-2-yl)ethanol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but may work under specific conditions or with activating agents.
Influence of the Fluorine Atom on Reaction Kinetics, Regioselectivity, and Yield
The fluorine atom at the C5 position exerts a profound influence on the chemical reactivity of the pyrimidine ring, particularly in nucleophilic substitution reactions. This influence stems from its unique electronic properties.
Kinetics: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) significantly increases the electrophilicity of the pyrimidine ring carbons. This lowers the activation energy for the attack by a nucleophile, thereby increasing the rate of SNAr reactions compared to a non-fluorinated analogue. The stabilization of the negatively charged Meisenheimer intermediate by the fluorine atom also contributes to the accelerated reaction kinetics.
Regioselectivity: In nucleophilic aromatic substitution, the fluorine atom acts as a powerful activating group. Its presence at C5 strongly activates the ortho positions (C4 and C6) and the para position (C2) to nucleophilic attack. Since C2 is already substituted, the fluorine atom effectively directs incoming nucleophiles to attack the C4 and C6 positions. This regiochemical control is a key feature in the functionalization of fluorinated heterocycles.
Yield: By activating the ring towards a specific reaction type (SNAr) and directing the regioselectivity, the fluorine atom often contributes to higher yields of the desired products by minimizing side reactions. However, the high reactivity it imparts can sometimes lead to multiple substitutions if not carefully controlled. The strength of the carbon-fluorine bond itself means that fluorine is not always the leaving group, especially when other potential leaving groups (like hydrogen at an activated position) are present.
Applications of Methyl 2 5 Fluoropyrimidin 2 Yl Acetate in Complex Molecular Synthesis
As a Building Block for Pyrimidine-Containing Heterocycles
The inherent reactivity of Methyl 2-(5-fluoropyrimidin-2-yl)acetate makes it an invaluable precursor for the synthesis of a variety of pyrimidine-containing heterocycles. The ester functionality can be readily transformed or used in condensation reactions, while the pyrimidine (B1678525) core can be further functionalized. A common and effective strategy involves the reaction of the acetate (B1210297) moiety with various dinucleophiles to construct fused heterocyclic systems.
For instance, the condensation of this compound with guanidine (B92328) derivatives provides a straightforward route to substituted aminopyrimidines. This reaction typically proceeds by initial formation of an amidine intermediate, followed by intramolecular cyclization to yield the pyrimidine-fused ring system. The reaction conditions can be tuned to favor specific regioisomers, offering a degree of control over the final product architecture.
| Reactant | Reagent | Product | Key Transformation |
|---|---|---|---|
| This compound | Guanidine Nitrate | 2-Amino-4-(5-fluoropyrimidin-2-yl)pyrimidin-X-one/amine | Condensation and Cyclization |
| This compound | Substituted Thioureas | 2-Thio-4-(5-fluoropyrimidin-2-yl)pyrimidin-X-one/amine | Thio-condensation and Cyclization |
Precursor for Advanced Pharmaceutical Intermediates
The 5-fluoropyrimidine (B1206419) moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Consequently, this compound serves as a crucial starting material for the synthesis of advanced pharmaceutical intermediates.
Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. ed.ac.uk The pyrimidine ring is a common core structure in many kinase inhibitors, as it can mimic the adenine (B156593) base of ATP and form key hydrogen bonding interactions within the kinase active site. The fluorination at the 5-position can enhance binding affinity and modulate metabolic stability.
This compound provides a convenient entry point for the elaboration of kinase inhibitor scaffolds. The acetate side chain can be converted into various functional groups that can be further coupled with other aromatic or heterocyclic systems to build the final inhibitor structure. For example, hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling, is a frequently employed strategy.
| Intermediate from this compound | Subsequent Reactions | Target Kinase Inhibitor Scaffold |
|---|---|---|
| 2-(5-fluoropyrimidin-2-yl)acetic acid | Amide coupling with anilines | Phenylaminopyrimidine-based scaffolds |
| 2-(5-fluoropyrimidin-2-yl)ethanamine | Coupling with heterocyclic carboxylic acids | Heterocyclyl-aminomethyl-pyrimidine scaffolds |
Derivatization for Soluble Guanylate Cyclase (sGC) Stimulators
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide signaling pathway, and its stimulators are a promising class of drugs for the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. sci-hub.se Several sGC stimulators feature a pyrimidine core. While direct synthesis examples starting from this compound are not prevalent in publicly available literature, its structural motifs are highly relevant.
The general structure of many sGC stimulators involves a heterocyclic core linked to various substituted aromatic and aliphatic groups. The 5-fluoropyrimidine-2-acetate moiety can be envisioned as a key precursor where the acetate group is transformed into a linking element to connect to other parts of the sGC stimulator molecule. For example, conversion of the acetate to an aldehyde or a ketone would allow for the construction of more complex side chains through aldol (B89426) or Wittig-type reactions.
Contributions to Agrochemical and Material Science Research
While the primary applications of this compound appear to be in the pharmaceutical sector, its structural features also hold potential in agrochemical and material science research.
In the agrochemical field, the pyrimidine ring is a common scaffold in a variety of herbicides, fungicides, and insecticides. The presence of a fluorine atom can often enhance the biological activity and metabolic stability of these compounds. This compound could serve as a starting material for the synthesis of novel agrochemicals, although specific examples are not widely documented in readily accessible literature.
In material science, fluorinated organic molecules are of interest for their unique electronic and physical properties. Polymers and organic materials containing fluorinated heterocycles can exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The ester functionality of this compound allows for its potential incorporation into polymer backbones or as a side chain modification, opening avenues for the development of new functional materials.
Design of Structure-Activity Relationship (SAR) Analogs
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov this compound is an excellent starting point for the systematic synthesis of analog libraries for SAR studies.
The molecule offers several points for diversification:
The Ester Group: The methyl ester can be readily hydrolyzed to the carboxylic acid, which can then be converted to a wide array of amides, esters, or other functional groups. This allows for the exploration of the impact of different substituents on biological activity.
The Methylene (B1212753) Bridge: The methylene group between the pyrimidine ring and the carbonyl group can be substituted or replaced to alter the conformation and spacing of the functional groups.
The Pyrimidine Ring: While the 5-fluoro substituent is often a key feature, the other positions on the pyrimidine ring can be further functionalized to probe for additional interactions with a biological target.
By systematically modifying these positions, chemists can generate a library of compounds around the core scaffold of this compound. The biological evaluation of these analogs provides crucial data for understanding the SAR and for the rational design of more potent and selective molecules. rsc.org
| Modification Site | Example Analogs | SAR Information Gained |
|---|---|---|
| Ester Group | Amides, different alkyl esters, ketones | Importance of hydrogen bond donors/acceptors, steric tolerance |
| Methylene Bridge | Alkylated methylene, replacement with other groups | Conformational requirements, optimal linker length |
| Pyrimidine Ring | Additional substituents on the ring | Exploration of additional binding pockets, impact on electronics |
Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 2 5 Fluoropyrimidin 2 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR analyses are fundamental for establishing the carbon-hydrogen framework of Methyl 2-(5-fluoropyrimidin-2-yl)acetate.
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule: the two protons on the pyrimidine (B1678525) ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The protons on the pyrimidine ring (H-4 and H-6) are chemically equivalent and appear as a doublet due to coupling with the adjacent fluorine atom. The methylene and methyl protons are expected to appear as singlets as they have no adjacent protons to couple with.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals for the seven carbon atoms, including the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the methylene carbon, and the methyl carbon. The carbons of the pyrimidine ring, particularly those close to the fluorine atom (C-5 and C-4/C-6), will exhibit splitting (coupling) as a result of the C-F interaction, providing further structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: Data are predicted based on chemical structure and typical chemical shift values. Experimental values may vary based on solvent and instrument conditions.)
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrimidine-H (2H) | ¹H NMR | 8.5 - 8.9 | Doublet (d) | ³JH-F ≈ 3-5 |
| Methylene (-CH₂-) | ¹H NMR | 3.9 - 4.2 | Singlet (s) | N/A |
| Methyl (-OCH₃) | ¹H NMR | 3.7 - 3.9 | Singlet (s) | N/A |
| Carbonyl (C=O) | ¹³C NMR | 168 - 172 | Singlet (s) | N/A |
| Pyrimidine C-2 | ¹³C NMR | 160 - 165 | Doublet (d) | JC-F ≈ 15-20 |
| Pyrimidine C-5 | ¹³C NMR | 155 - 160 | Doublet (d) | ¹JC-F ≈ 230-260 |
| Pyrimidine C-4/C-6 | ¹³C NMR | 140 - 145 | Doublet (d) | JC-F ≈ 25-30 |
| Methyl (-OC H₃) | ¹³C NMR | 52 - 55 | Singlet (s) | N/A |
| Methylene (-C H₂-) | ¹³C NMR | 43 - 46 | Singlet (s) | N/A |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il Given that the ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would show a single resonance, confirming the presence of one unique fluorine environment. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the pyrimidine ring. alfa-chemistry.com The signal is expected to be split into a triplet due to coupling with the two adjacent, equivalent protons (H-4 and H-6) on the ring. This coupling pattern provides direct evidence for the substitution pattern of the pyrimidine ring.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the molecular structure. sisweb.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. epfl.chstolaf.edu For this compound, the HSQC spectrum would show cross-peaks connecting the pyrimidine proton signal to the pyrimidine C-4/C-6 carbon signal, the methylene proton signal to the methylene carbon signal, and the methyl proton signal to the methyl carbon signal. This confirms the direct C-H bonds. stolaf.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JC-H, ³JC-H). epfl.ch This is vital for piecing together the molecular skeleton. Key expected correlations would include:
A cross-peak between the methylene protons (-CH₂-) and the carbonyl carbon (C=O).
A cross-peak between the methylene protons and the C-2 carbon of the pyrimidine ring.
A cross-peak between the methyl protons (-OCH₃) and the carbonyl carbon.
Cross-peaks between the pyrimidine protons (H-4/H-6) and the C-2 and C-5 carbons of the ring.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, no cross-peaks would be expected in the COSY spectrum, as there are no vicinal or geminal proton-proton coupling networks. This absence of correlation is itself a confirmation of the isolated nature of the different proton spin systems. sisweb.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of a compound's elemental formula from its measured mass. For this compound, HRMS would be used to confirm its elemental composition of C₇H₇FN₂O₂.
Table 2: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass | Observed Mass |
| [C₇H₈FN₂O₂]⁺ | [M+H]⁺ | 171.05698 | To be determined experimentally |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. When coupled with a mass spectrometer, ESI-MS is used to determine the molecular weight of the analyte. The most common ion observed would be the protonated molecule, [M+H]⁺, at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. In tandem mass spectrometry (MS/MS) experiments, the protonated molecular ion can be selected and fragmented to provide further structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral fingerprint. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features, including the ester group, the pyrimidine ring, and the carbon-fluorine bond.
The analysis of the IR spectrum allows for the confirmation of the compound's chemical structure by identifying the vibrations of specific bonds. The most prominent peaks are associated with the stretching and bending of bonds within the molecule's functional groups. For instance, the strong absorption band characteristic of the carbonyl (C=O) group in the ester is typically one of the most intense peaks in the spectrum. Similarly, the C-O stretching vibrations of the ester, the aromatic C=N and C=C stretching vibrations of the pyrimidine ring, and the C-F stretching vibration provide definitive evidence for the presence of these functionalities.
The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from analogous structures. scirp.orgdocbrown.info
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (aromatic) | Pyrimidine Ring C-H | 3100 - 3000 | Medium-Weak |
| C-H Stretch (aliphatic) | -CH₂- and -CH₃ | 3000 - 2850 | Medium |
| C=O Stretch | Ester Carbonyl | 1750 - 1735 | Strong |
| C=N Stretch | Pyrimidine Ring | 1610 - 1570 | Medium-Strong |
| C=C Stretch | Pyrimidine Ring | 1580 - 1400 | Medium-Strong |
| C-H Bend (aliphatic) | -CH₂- and -CH₃ | 1470 - 1350 | Medium |
| C-O Stretch | Ester (O-CH₂) | 1250 - 1230 | Strong |
| C-F Stretch | Fluoro Aromatic | 1250 - 1000 | Strong |
| C-O Stretch | Ester (C-O) | 1200 - 1050 | Strong |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools for the separation, purification, and purity assessment of synthesized chemical compounds like this compound. These techniques operate on the principle of differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a compound and quantifying its presence in a mixture. researchgate.net In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. For a moderately polar compound like this compound, RP-HPLC is highly effective.
The compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through the column. ijmca.com The components of the sample separate based on their relative affinities for the stationary and mobile phases. The purity of the sample is determined by the number of peaks in the resulting chromatogram and their relative areas. A single, sharp peak at a specific retention time indicates a high degree of purity. The method can be validated according to ICH guidelines to ensure accuracy, precision, and linearity. glsciences.com
The following table outlines typical parameters for an RP-HPLC method suitable for the analysis of this compound. researchgate.netijmca.com
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or Isocratic elution with Acetonitrile/Water or Methanol/Water mixture |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis Detector at a wavelength between 230-270 nm |
| Column Temperature | 25 - 35 °C |
| Injection Volume | 5 - 20 µL |
| Expected Retention Time | Dependent on exact conditions, but typically in the range of 3-10 minutes |
Thin-Layer Chromatography (TLC) and Column Chromatography
Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for monitoring reaction progress and for the purification of chemical compounds. libretexts.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to qualitatively assess the purity of a sample and to determine an appropriate solvent system for column chromatography. nih.gov A small spot of the compound is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a chamber containing a shallow pool of a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the compound with it. The distance the compound travels relative to the solvent front is known as the retention factor (Rƒ). A pure compound should appear as a single spot.
Column Chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. libretexts.org The principle is similar to TLC, but it is performed in a vertical glass column packed with a stationary phase (e.g., silica gel). The crude mixture is loaded onto the top of the column, and the chosen eluent (mobile phase) is passed through the column. rochester.edu Components separate into bands as they travel down the column at different rates. These separated bands are collected in fractions, and the fractions containing the pure desired product are combined. The selection of an appropriate solvent system is crucial for effective separation and is typically optimized using TLC beforehand. rochester.edu
The table below provides representative parameters for the purification of this compound using these techniques.
| Technique | Parameter | Typical Value / System |
| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Ethyl acetate / Hexane mixture (e.g., 30:70 v/v) | |
| Visualization | UV light (254 nm) | |
| Expected Rƒ Value | ~0.3 - 0.5 (optimized for separation) | |
| Column Chromatography | Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Eluent | Gradient of Ethyl acetate in Hexane (e.g., 10% to 50%) | |
| Loading Method | Dry or wet loading | |
| Fraction Collection | Based on TLC analysis of eluted fractions |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the solid state. acs.org
For the analysis of this compound, a single crystal of suitable quality and size must first be grown. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions. researchgate.net
The resulting structural data are crucial for understanding the molecule's conformation and packing in the solid state. While specific crystallographic data for this compound are not publicly available as of this writing, the table below presents illustrative data for a related simple pyrimidine derivative to demonstrate the type of information obtained from such an analysis. nih.govnih.gov
| Crystallographic Parameter | Illustrative Data for a Pyrimidine Derivative |
| Chemical Formula | C₁₃H₁₆N₄S |
| Molecular Weight | 260.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.51 Å, b = 11.70 Å, c = 12.35 Å |
| α = 90°, β = 105.2°, γ = 90° | |
| Volume (V) | 1325 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.305 g/cm³ |
| Data Collection Temperature | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor | < 0.05 |
Computational Chemistry and Theoretical Investigations of Methyl 2 5 Fluoropyrimidin 2 Yl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Methyl 2-(5-fluoropyrimidin-2-yl)acetate. These calculations provide insights into the distribution of electrons within the molecule and the energies of its frontier molecular orbitals.
The electronic properties of fluorinated pyrimidines are significantly influenced by the high electronegativity of the fluorine atom. DFT calculations on similar fluorinated heterocyclic compounds consistently show that fluorine substitution leads to a stabilization of molecular orbitals. For this compound, it is anticipated that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would have lower energy levels compared to their non-fluorinated counterparts.
The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. In fluorinated aromatic systems, this gap is often widened, suggesting increased stability. Theoretical studies on various fluorinated organic molecules have demonstrated that methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) provide reliable predictions of these electronic properties. rsc.org
Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | Lowered by fluorine substitution | Increased ionization potential |
| LUMO Energy | Lowered by fluorine substitution | Increased electron affinity |
Note: The values in this table are illustrative and based on general trends observed for similar fluorinated heterocyclic compounds in the absence of specific computational data for this compound.
Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be derived from the HOMO and LUMO energies. The presence of the electron-withdrawing fluorine atom and the pyrimidine (B1678525) ring is expected to render the molecule susceptible to nucleophilic attack, a common characteristic of electron-deficient aromatic systems.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The flexibility in this molecule primarily arises from the rotation around the single bond connecting the pyrimidine ring and the acetate (B1210297) group, as well as the rotations within the methyl acetate moiety.
MD simulations can reveal the preferred dihedral angles and the energetic barriers between different conformations. For this compound, a key aspect to investigate would be the orientation of the methyl acetate group relative to the pyrimidine ring. Steric and electronic factors, including potential intramolecular interactions involving the fluorine atom and the nitrogen atoms of the pyrimidine ring, would govern the conformational preferences.
In analogous systems, such as other substituted pyrimidines and aromatic esters, computational studies have shown that specific conformations are favored to minimize steric hindrance and optimize electronic interactions. For instance, the planarity or non-planarity of the ester group with respect to the aromatic ring is a common subject of conformational analysis. An MD simulation would likely show a dynamic equilibrium between several low-energy conformations.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound (Illustrative)
| Dihedral Angle | Description | Predicted Behavior |
|---|---|---|
| N1-C2-Cα-C(O) | Rotation around the pyrimidine-acetate bond | Restricted rotation with a few preferred low-energy conformations |
| C2-Cα-C(O)-O | Orientation of the carbonyl group | Influenced by electronic interactions with the pyrimidine ring |
Note: This table illustrates the key dihedral angles that would be analyzed in a conformational study. The predicted behavior is based on general principles of molecular mechanics.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the structural elucidation of newly synthesized compounds. For this compound, the prediction of NMR chemical shifts (¹H, ¹³C, and ¹⁹F) would be particularly useful.
DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, have been shown to provide reliable predictions of NMR spectra, especially when appropriate scaling factors are applied. nih.govresearchgate.net The predicted ¹H NMR spectrum would show signals for the pyrimidine ring protons and the methylene (B1212753) and methyl protons of the acetate group. The ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms, with the carbon atoms of the pyrimidine ring being particularly sensitive to the electronic effects of the fluorine substituent and the nitrogen atoms.
The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment. Computational prediction of the ¹⁹F chemical shift for this molecule would provide a valuable piece of data for its characterization. nih.govresearchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine CH | ~8.5 - 9.0 | ~150 - 160 |
| Methylene CH₂ | ~3.8 - 4.2 | ~40 - 45 |
Note: These are illustrative chemical shift ranges based on typical values for similar functional groups and are not the result of specific calculations for the title compound.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. A particularly relevant reaction for this class of compounds is nucleophilic aromatic substitution (SNAг), where a nucleophile replaces the fluorine atom on the pyrimidine ring.
Computational studies of SNAг reactions on similar fluorinated heterocycles involve locating the transition state(s) and any intermediates along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For the reaction of this compound with a nucleophile, it is expected that the reaction would proceed through a Meisenheimer-like intermediate, which is a common feature of SNAг reactions.
The calculations would likely show that the presence of the electron-withdrawing acetate group and the nitrogen atoms in the pyrimidine ring facilitates the nucleophilic attack by stabilizing the negatively charged intermediate. Transition state analysis would reveal the geometry of the molecule at the peak of the energy barrier, providing insights into the bond-breaking and bond-forming processes.
Influence of Fluorine on Electron Density Distribution and Bonding
The substitution of a hydrogen atom with fluorine on the pyrimidine ring has a profound effect on the molecule's electron density distribution and bonding characteristics. The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect, which polarizes the C-F bond and influences the entire π-electron system of the pyrimidine ring. researchgate.net
Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify this effect by calculating the partial atomic charges. It is expected that the fluorine atom would carry a significant negative partial charge, while the adjacent carbon atom (C5) would have a positive partial charge. This polarization extends to the rest of the ring, affecting the electron density on the nitrogen and other carbon atoms. researchgate.net
Industrial Synthesis and Process Chemistry Considerations
Scalability of Synthetic Methods
The transition of a synthetic route from a laboratory setting to industrial-scale production presents numerous challenges. For a compound like Methyl 2-(5-fluoropyrimidin-2-yl)acetate, the scalability of its synthesis is paramount. The synthesis of pyrimidine (B1678525) derivatives often involves multi-step processes that must be robust, reproducible, and economically viable on a large scale. mdpi.comnih.govgsconlinepress.com
Key considerations for scalability include:
Reagent Availability and Cost: The starting materials must be readily available in large quantities and at a cost that makes the final product economically feasible.
Reaction Conditions: Laboratory methods often utilize conditions (e.g., extreme temperatures, high pressures, dilute solutions) that are difficult and expensive to replicate in large industrial reactors. Scalable processes favor milder conditions.
Handling of Hazardous Materials: The synthesis of fluorinated heterocycles may involve hazardous reagents, such as potent fluorinating agents. mdpi.com Scaling up requires stringent safety protocols and specialized equipment to manage these risks effectively. For instance, the synthesis of α-fluorobenzyl BT sulfones was achieved with high yields through metalation followed by electrophilic fluorination, a process that requires careful handling of reagents under specific heterogeneous conditions. nih.gov
Process Robustness: Each step in the synthesis must be insensitive to minor variations in reaction parameters to ensure consistent yield and quality from batch to batch.
| Factor | Laboratory-Scale Focus | Industrial-Scale Requirement | Implication for this compound |
|---|---|---|---|
| Throughput | Grams to kilograms | Multi-kilogram to metric tons | The chosen synthetic route must be amenable to high-volume production. |
| Safety | Manageable in a fume hood | Engineered controls, process safety management (PSM) | Potential use of hazardous fluorinating agents necessitates robust safety engineering. mdpi.com |
| Equipment | Standard glassware | Large-scale reactors (glass-lined or stainless steel), filtration, and drying equipment | Synthesis must be compatible with standard industrial chemical processing equipment. |
| Process Control | Manual or semi-automated | Fully automated with in-process controls (IPCs) | Requires well-defined control parameters to ensure reproducibility. |
Process Optimization for Yield and Purity Enhancement
Process optimization is a critical phase in chemical development aimed at maximizing the yield of the desired product while ensuring high purity. This involves a systematic investigation of reaction parameters to identify the optimal conditions. For the synthesis of this compound, this would involve fine-tuning steps such as cyclization, coupling, or functional group manipulation.
Key parameters for optimization include:
Catalyst Selection: Identifying a catalyst that maximizes reaction rate and selectivity is crucial. For related heterocyclic syntheses, various metal catalysts have been employed. mdpi.com
Solvent Effects: The choice of solvent can significantly influence reaction outcomes, affecting solubility, reaction rates, and product stability.
Temperature and Pressure: Precise control over temperature and pressure is essential for controlling reaction kinetics and minimizing the formation of by-products. aurigeneservices.com
Reagent Stoichiometry: Optimizing the ratio of reactants can maximize the conversion of the limiting reagent and reduce waste.
Systematic approaches like Design of Experiments (DoE) are often employed to efficiently explore the effects of multiple variables simultaneously, leading to a robust and well-understood process. acs.org High-yield fluorination reactions, for example, have been shown to be critically dependent on achieving specific heterogeneous reaction conditions. researchgate.net
| Parameter | Condition A | Condition B (Optimized) | Outcome |
|---|---|---|---|
| Catalyst | Catalyst X | Catalyst Y | Increased selectivity, reducing by-product formation. |
| Temperature | 100°C | 80°C | Improved purity profile by minimizing thermal degradation. |
| Solvent | Toluene | 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | Higher yield and improved green chemistry profile. |
| Resulting Yield/Purity | 75% Yield / 95% Purity | 90% Yield / 99% Purity | Significant improvement in process efficiency and product quality. |
Integration of Green Chemistry Principles in Manufacturing
Modern pharmaceutical manufacturing places a strong emphasis on sustainability, guided by the 12 Principles of Green Chemistry. instituteofsustainabilitystudies.comwjarr.com The goal is to design products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of heterocyclic compounds like this compound, these principles provide a framework for developing environmentally benign processes. nih.govfrontiersin.orgnih.gov
Solvent Selection and Waste Minimization
Solvents account for a significant portion of the mass in a typical chemical process and are a primary source of waste. Traditional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are effective but pose environmental and health risks. mdpi.com Green chemistry encourages their replacement with safer, more sustainable alternatives. mdpi.com
Green Solvent Alternatives:
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that is a suitable replacement for tetrahydrofuran (B95107) (THF). researchgate.net
Ethyl Acetate (B1210297): A less toxic and more environmentally friendly ester solvent. researchgate.net
Supercritical CO2: A non-toxic, non-flammable solvent that can be used in extractions and reactions, leaving no residue upon depressurization. mdpi.com
Waste minimization is also achieved by designing reactions with high atom economy , where the maximum number of atoms from the reactants are incorporated into the final product. instituteofsustainabilitystudies.com The use of catalytic reagents over stoichiometric ones is a key strategy, as catalysts can be used in small amounts and often recycled. mdpi.com
| Solvent | Classification | Key Hazards | Boiling Point |
|---|---|---|---|
| Dichloromethane (DCM) | Traditional | Suspected carcinogen, environmental hazard | 40°C |
| N,N-Dimethylformamide (DMF) | Traditional | Reproductive toxicity, liver damage | 153°C |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Flammable, forms peroxides (less prone than THF) | 80°C |
| Ethyl Acetate | Green | Flammable, irritant | 77°C |
| Water | Green | None | 100°C |
Energy Efficiency in Production
The sixth principle of green chemistry emphasizes designing for energy efficiency, recognizing the environmental and economic impacts of energy consumption. nih.gov Manufacturing processes should be conducted at ambient temperature and pressure whenever possible.
Methods to improve energy efficiency include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. nih.govrsc.org
Catalysis: Highly active catalysts can enable reactions to proceed at lower temperatures, thereby reducing energy inputs.
Process Intensification: Combining multiple reaction steps into a single, "telescoped" process or using continuous flow reactors can reduce heating and cooling cycles, saving energy. nih.gov
Continuous Flow Processes for Improved Efficiency and Control
Continuous flow chemistry is a transformative manufacturing technology that is increasingly being adopted by the pharmaceutical industry. contractpharma.comalmacgroup.com Instead of using large batch reactors, reactants are pumped through a system of tubes or microreactors where the reaction occurs. aurigeneservices.commdpi.com This approach offers numerous advantages for the synthesis of pharmaceutical intermediates like this compound.
Advantages of Continuous Flow Processes:
Enhanced Safety: By confining reactions to a small volume at any given time, the risks associated with highly exothermic or hazardous reactions are significantly minimized. contractpharma.commit.edu
Superior Process Control: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid control of temperature, leading to better selectivity and fewer impurities. aurigeneservices.comcontractpharma.com
Improved Efficiency and Yield: Efficient mixing and heat transfer can lead to faster reactions and higher yields compared to batch processes. aurigeneservices.com
Seamless Scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel, which is more straightforward than redesigning large batch reactors. chemicalindustryjournal.co.uk
Reduced Footprint and Waste: Flow systems are typically much smaller than batch equipment and can lead to reduced solvent usage and waste generation. almacgroup.comnih.gov
The synthesis of heterocyclic compounds, which can involve unstable intermediates or require precise control, is particularly well-suited for continuous flow technology. mit.eduuliege.be
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small reaction volumes. contractpharma.com |
| Heat Transfer | Limited and often inefficient. | Excellent, allowing for precise temperature control. contractpharma.com |
| Scalability | Complex, often requires re-optimization. | Simpler, based on operating time or parallelization. chemicalindustryjournal.co.uk |
| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. aurigeneservices.com |
| Footprint | Large, requires significant manufacturing space. | Compact and space-efficient. almacgroup.com |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies for Fluoropyrimidine Acetates
The synthesis of fluoropyrimidine derivatives, including Methyl 2-(5-fluoropyrimidin-2-yl)acetate, is an area of active research aimed at improving efficiency, sustainability, and access to structural diversity. While traditional methods have been effective, they often involve harsh conditions or toxic reagents. mdpi.com The future lies in developing more elegant and robust synthetic strategies.
Recent advances in pyrimidine (B1678525) synthesis often involve modifications of conventional strategies, such as the condensation of N-C-N fragments with 1,3-dicarbonyl compounds. nih.gov However, emerging methodologies are focusing on novel disconnections and reactive intermediates. For instance, strategies involving N-C fragment condensations that lead to intramolecular cyclization are gaining traction, offering new pathways to the pyrimidine core. nih.gov Another innovative approach involves the use of versatile fluorinated precursors. For example, the synthesis of 4-amino-5-fluoropyrimidines has been demonstrated starting from potassium (Z)-2-cyano-2-fluoroethenolate, which undergoes cyclocondensation with amidines. nih.gov Adapting such strategies could provide more direct and atom-economical routes to 2-substituted-5-fluoropyrimidines.
Future efforts will likely concentrate on:
Catalytic Methods: Developing new catalytic systems (e.g., transition-metal-catalyzed or organocatalytic) for the direct C-H functionalization of the pyrimidine ring or for more efficient cyclization reactions.
Flow Chemistry: Implementing continuous flow processes for the synthesis of fluoropyrimidine acetates to enhance safety, scalability, and reproducibility while minimizing waste.
Biocatalysis: Exploring the use of enzymes to perform key synthetic steps with high chemo-, regio-, and stereoselectivity, offering a greener alternative to traditional chemical methods.
| Parameter | Conventional Strategy (e.g., Ring Closure) | Emerging Novel Strategy (e.g., Catalytic C-H Activation) |
|---|---|---|
| Starting Materials | Often requires pre-functionalized and potentially toxic reagents like α-fluoro-β-ketoesters. mdpi.com | Utilizes simpler, more readily available pyrimidine cores. |
| Number of Steps | Multi-step sequence. | Potentially fewer steps, improving overall yield. |
| Atom Economy | Moderate, with potential for significant byproduct formation. | High, as C-H activation avoids the need for leaving groups. |
| Reaction Conditions | Can require harsh bases or high temperatures. | Milder conditions, improving functional group tolerance. |
| Sustainability | Generates more chemical waste. | Greener, with less waste and potentially recyclable catalysts. |
Exploration of New Chemical Transformations and Functionalizations
Beyond its synthesis, the true value of this compound lies in its potential as a scaffold for creating a diverse array of more complex molecules. Future research will heavily focus on exploring novel chemical transformations and functionalizations of this compound at its various reactive sites: the pyrimidine ring and the acetate (B1210297) side chain.
The 5-fluoropyrimidine (B1206419) core is amenable to a range of modern organic reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for introducing substituted amino groups at halogenated positions on the pyrimidine ring. mdpi.com Similarly, Suzuki and Stille couplings can be employed to form new carbon-carbon bonds, attaching various aryl or alkyl groups. Nucleophilic aromatic substitution (SNAr) reactions also provide a classic yet effective means to introduce nucleophiles onto the pyrimidine ring, a strategy commonly used in the synthesis of kinase inhibitors. mdpi.com
The ester group of the acetate side chain offers another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups through well-established coupling chemistries. This dual functional capacity—on both the ring and the side chain—makes this compound a highly versatile platform for generating libraries of novel compounds for biological screening.
| Reactive Site | Transformation Type | Potential Reagents/Catalysts | Resulting Functional Group |
|---|---|---|---|
| Pyrimidine Ring (Hypothetical C-X position) | Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, Amine mdpi.com | Substituted Amine |
| Pyrimidine Ring (Hypothetical C-X position) | Suzuki Coupling | Pd Catalyst, Boronic Acid/Ester | Aryl/Alkyl Group |
| Pyrimidine Ring (Hypothetical C-X position) | SNAr Reaction | Nucleophile (e.g., Aniline, Thiol) mdpi.com | Substituted Amine/Thioether |
| Acetate Side Chain | Hydrolysis | LiOH, NaOH | Carboxylic Acid |
| Carboxylic Acid (post-hydrolysis) | Amide Coupling | HATU, EDC, Amine | Amide |
Advanced Computational Modeling for Property Prediction and Reaction Design
The integration of computational chemistry into the drug discovery and development pipeline is revolutionizing how scientists approach molecular design. nih.gov For compounds like this compound and its derivatives, advanced computational modeling offers a pathway to rapidly predict properties and intelligently design synthetic routes, thereby reducing costs and accelerating research. nih.govnih.gov
Data-driven machine learning and quantitative structure-activity relationship (QSAR) models are becoming indispensable for predicting the biological activity and physicochemical properties of novel compounds. mdpi.com By analyzing datasets of existing pyrimidine derivatives, these models can forecast parameters such as oral bioavailability, lipophilicity, and potential toxicity for newly designed analogues, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comresearchgate.net
Furthermore, computational models are not limited to property prediction; they are also powerful tools for reaction design. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms, calculate activation energies, and predict the outcomes of chemical transformations. This insight helps chemists understand reaction pathways and optimize conditions for yield and selectivity, leading to more efficient syntheses of complex fluoropyrimidine targets.
| Application Area | Computational Method | Predicted/Modeled Outcome |
|---|---|---|
| Property Prediction | QSAR / Machine Learning mdpi.com | Antiproliferative activity, IC₅₀ values. |
| Pharmacokinetics | SwissADME, PBPK models nih.govmdpi.com | Absorption, Distribution, Metabolism, Excretion (ADME) profile. |
| Drug-Likeness | Lipinski's Rule of Five Analysis researchgate.net | Assessment of oral bioavailability potential. |
| Reaction Design | Density Functional Theory (DFT) | Reaction pathways, transition state energies, selectivity. |
| Target Interaction | Molecular Docking researchgate.net | Binding affinity and mode of interaction with biological targets. |
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
Perhaps the most transformative trend in chemical synthesis is the growing integration of artificial intelligence (AI) and machine learning (ML). nih.gov These technologies are shifting the paradigm of synthesis from a process reliant on human intuition and literature precedent to one that is data-driven and predictive. nih.govacs.org For a target like this compound, AI can propose synthetic routes that are novel, efficient, and robust.
Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can perform complex retrosynthetic analyses by learning from vast databases of chemical reactions. acs.orgmdpi.com These programs can identify multiple potential synthetic pathways to a target molecule, ranking them based on criteria such as cost, step count, and predicted yield. iscientific.org This not only accelerates the design phase but can also uncover non-intuitive routes that a human chemist might overlook.
Beyond retrosynthesis, ML models are being developed to predict the optimal conditions for a given chemical reaction, including solvent, temperature, and catalyst choice. mdpi.com This is achieved through "active learning," where the model suggests experiments to perform, learns from the results, and refines its predictions iteratively. nih.gov The ultimate vision is a fully automated synthesis platform where AI designs a synthetic route and a robotic system executes it, enabling high-throughput synthesis and optimization of new fluoropyrimidine derivatives. nih.govmdpi.com
| Phase | AI/ML Tool | Function |
|---|---|---|
| 1. Retrosynthesis | Retrosynthesis Prediction Models (e.g., based on deep learning) acs.org | Generates multiple potential synthetic routes from the target molecule back to starting materials. |
| 2. Route Evaluation | Scoring Algorithms | Ranks proposed routes based on feasibility, cost, complexity, and predicted yield. iscientific.org |
| 3. Forward Prediction | Reaction Prediction Models | Predicts the major products and potential byproducts for each step in the selected route. mdpi.com |
| 4. Condition Optimization | Bayesian Optimization / Active Learning Models nih.gov | Recommends optimal reaction conditions (temperature, solvent, catalyst) to maximize yield. |
| 5. Execution (Future) | Automated Robotic Platforms nih.gov | Physically performs the synthesis based on the AI-generated protocol. |
Q & A
Q. What are the common synthetic routes for Methyl 2-(5-fluoropyrimidin-2-yl)acetate, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic substitution or esterification. A standard approach involves reacting 5-fluoropyrimidine derivatives with methyl haloacetates (e.g., methyl bromoacetate) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization includes:
- Temperature control : Higher temperatures (80–100°C) improve reaction rates but may increase side reactions like hydrolysis.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
Q. How does the fluorine substituent influence the compound’s reactivity and stability?
The fluorine atom at the 5-position of the pyrimidine ring:
- Electron-withdrawing effect : Increases electrophilicity at the 2-position, facilitating nucleophilic attacks (e.g., Suzuki couplings).
- Hydrolytic stability : Fluorine reduces susceptibility to hydrolysis compared to non-fluorinated analogs. Stability tests in aqueous buffers (pH 7.4, 37°C) show <10% degradation over 24 hours .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., rotamers) or crystal packing. Strategies include:
Q. What strategies improve yield in multi-step syntheses involving this compound?
For reactions like amide coupling or cross-coupling:
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during intermediate steps.
- Catalyst screening : Pd(PPh₃)₄ for Suzuki-Miyaura couplings (yields >75% with aryl boronic acids).
- Workflow optimization : Inline IR monitoring detects intermediates in real-time, reducing side products .
Q. How can crystal packing effects be analyzed to predict solubility or bioavailability?
X-ray crystallography data (e.g., C–H···O hydrogen bonds, π–π stacking) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
